Smoking Cessation Drug Cytisine May Treat Parkinson’s in Women

Texas A&M University College of Medicine researchers have recently discovered that cytisine — a smoking cessation drug commonly used in Europe — reduces the loss of dopamine neurons in females. These findings provide potential evidence for the use of the drug to treat Parkinson’s disease or stop its progression in women.

Structure of Cytisine


Cytisine is an organic heterotricyclic compound that is the toxic principle in Laburnum seeds and is found in many members of the Fabaceae (legume, pea, or bean) family. An acetylcholine agonist, it is widely used throughout Eastern Europe as an aid to giving up smoking. Recent studies have shown it to be a more effective and significantly more affordable smoking cessation treatment than nicotine replacement therapy. The use of cytisine for smoking cessation remains relatively unknown outside Eastern Europe, however, it is currently being investigated in clinical trials in the United States.

The symptoms of Parkinson’s disease include difficulty walking, tremors, shaking, and others unrelated to movement. These symptoms start to develop when at least 50% of dopamine neurons in an individual’s brain are dead or impaired. When dopamine levels decrease, it causes abnormal brain activity, leading to impaired movement and other symptoms of Parkinson's disease. Currently, there is no cure for Parkinson’s and no treatment that can stop or prevent the loss of these dopamine neurons needed for the body to move.

Parkinson's disease and dopamine


About a decade ago, the research team became interested in trying to understand why smokers and people who consume tobacco chronically are at a lower risk for developing Parkinson’s disease. For the study, the team artificially induced Parkinson’s disease in male and female mice. During that time, they either gave them saline (saltwater) or cytisine. Then, the researchers performed a series of behavioral experiments in order to see if there was any sort of protective effect on the animal models that were given cytisine.

Their findings showed that there was a protective effect both in terms of reducing Parkinsonian behaviors and also in terms of reducing the number of dopamine neurons lost. However, the protective effect of cytisine occurred only in female animal models, and not in males. They discovered that the combination of cytisine and estrogen produces a stronger protective effect than cytisine and no estrogen. This explains why the effect only occurred in female animal models since males do not have appreciable amounts of estrogen.

"What is really interesting is that there are non-feminizing compounds that have been developed and are being researched right now that can activate the receptors that estrogen activates," the lead researcher said. "The goal right now is to understand how estrogen triggers the protection in female animal models. Once we fully understand this component, then we can bring in these non-feminizing estrogen analogs, and we will potentially have a combination therapy of cytisine and a non-feminizing estrogen analog for men."


Cytisine and other related products available at VulcanChem for non-human research use:

Compound More information
Cytisine https://www.vulcanchem.com/product/main-products/15191-27-2
Nicotine https://www.vulcanchem.com/product/inhibitors/VC1074359
Acamprosate https://www.vulcanchem.com/product/inhibitors/VC1033757
Naltrexone https://www.vulcanchem.com/product/inhibitors/16590-41-3
Nalmefene https://www.vulcanchem.com/product/inhibitors/VC1073251
Buprenorphine https://www.vulcanchem.com/product/inhibitors/VC1044569
Methadone https://www.vulcanchem.com/product/inhibitors/VC1070165
Levomethadyl https://www.vulcanchem.com/product/inhibitors/VC1065941
Lofexidine https://www.vulcanchem.com/product/inhibitors/VC1066933
Levomethadone https://www.vulcanchem.com/product/inhibitors/VC1065937